6-Azidohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azidohex-1-ene is an organic compound with the molecular formula C6H11N3 It is characterized by the presence of an azide group (-N3) attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Azidohex-1-ene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 6-bromohex-1-ene with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Azidohex-1-ene undergoes various types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine (Staudinger reaction) or hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: Triphenylphosphine, water, or hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
1,2,3-Triazoles: Formed via CuAAC reactions.
Primary Amines: Formed via reduction of the azide group.
Substituted Hexenes: Formed via nucleophilic substitution reactions.
Scientific Research Applications
6-Azidohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the modification of polymers and surfaces to introduce azide functionalities, which can be further reacted to tailor material properties.
Bioconjugation: Employed in the labeling and modification of biomolecules due to its reactivity with alkynes, enabling the study of biological processes.
Medicinal Chemistry: Explored for the synthesis of bioactive compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 6-azidohex-1-ene primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly efficient and selective, making it valuable for various applications. The azide group can also be reduced to an amine, which can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Azido-1-hexene: Similar structure with the azide group at a different position on the hexene chain.
6-Azidohexane: Lacks the double bond present in 6-azidohex-1-ene.
6-Azido-2-hexene: Has the double bond at a different position on the hexene chain.
Uniqueness
This compound is unique due to the presence of both an azide group and a terminal double bond. This combination allows for versatile reactivity, enabling its use in a wide range of chemical transformations and applications. The terminal double bond also provides a site for further functionalization, enhancing its utility in synthetic chemistry.
Properties
CAS No. |
821-77-2 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
6-azidohex-1-ene |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-5-6-8-9-7/h2H,1,3-6H2 |
InChI Key |
SBXJZSLYDZFINZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.